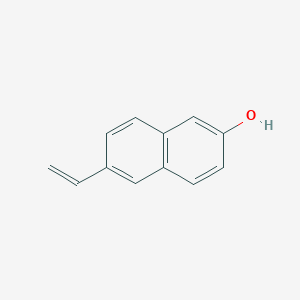

6-Vinylnaphthalen-2-ol

Vue d'ensemble

Description

Syndioselective Polymerization of Vinylnaphthalene

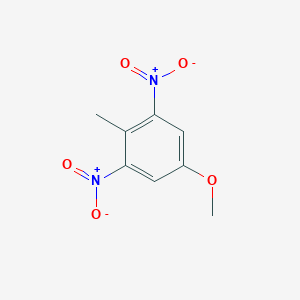

The study of the polymerization of vinylnaphthalenes, including 1-vinylnaphthalene (1VN), 2-vinylnaphthalene (2VN), and 6-methoxy-2-vinylnaphthalene (MVN), reveals the production of atactic poly(1VN) and perfect syndiotactic poly(2VN) and poly(MVN) using scandium and rare-earth metal precursors. Notably, the treatment of poly(MVN) with boron tribromide results in syndiotactic poly(6-hydroxy-2-vinylnaphthalene), which is closely related to 6-Vinylnaphthalen-2-ol .

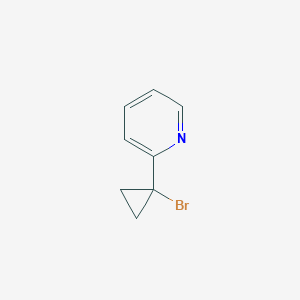

Reaction of 2,6-Disubstituted Phenols with Vinyllead Triacetates

The electrophilic vinylation reaction using vinyllead triacetates and 2,6-dimethylphenols has been explored, yielding high yields of 6-(E)-styrylcyclohexa-2,4-dienone. This reaction is significant as it provides a method for synthesizing compounds related to 6-vinylnaphthalen-2-ol. Additionally, the alkynylation reaction followed by Diels–Alder dimerization to produce 1,4-ethenonaphthalene derivatives demonstrates the chemical reactivity and potential transformations of related compounds .

Cationic Polymerization of 1- and 2-Vinylnaphthalenes

The cationic polymerization of 1- and 2-vinylnaphthalenes has been investigated, showing that both monomers polymerize at similar rates under the studied conditions. The resulting polymers have low molecular weights due to transfer reactions. This research provides insight into the polymerization kinetics and molecular structure of polymers derived from vinylnaphthalenes, which is relevant for understanding the behavior of 6-Vinylnaphthalen-2-ol in polymerization reactions .

Molecular Structure Analysis

The molecular structure of 6-Vinylnaphthalen-2-ol can be inferred from the studies on related compounds. The presence of the vinyl group attached to the naphthalene ring suggests potential for polymerization and participation in various chemical reactions, as demonstrated by the syndiotactic polymerization and electrophilic vinylation reactions discussed in the papers .

Chemical Reactions Analysis

The chemical reactivity of 6-Vinylnaphthalen-2-ol can be deduced from the reactions involving its analogs. The ability to undergo polymerization and form syndiotactic polymers indicates that 6-Vinylnaphthalen-2-ol may also participate in similar reactions, potentially leading to materials with unique properties . The electrophilic vinylation and alkynylation reactions further suggest that 6-Vinylnaphthalen-2-ol could be a versatile intermediate in organic synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Vinylnaphthalen-2-ol are not directly reported in the provided papers, the studies on related vinylnaphthalenes and their polymers offer insights into the properties one might expect. The low molecular weight of the polymers formed from vinylnaphthalenes and the controlled syndiotactic polymerization process imply that 6-Vinylnaphthalen-2-ol could be used to synthesize polymers with specific stereochemistry and properties .

Applications De Recherche Scientifique

Polymerization and Material Science

- Syndioselective Polymerization : The coordination polymerizations of 2-vinylnaphthalene and its derivatives are used to produce atactic and syndiotactic polymers. For example, treatment of poly(MVN) with boron tribromide yields a syndiotactic poly(6-hydroxy-2-vinylnaphthalene) (Li et al., 2019).

- Copolymerization Characteristics : Vinylnaphthalene derivatives have been copolymerized with styrene, methyl methacrylate, and methyl acrylate, producing products with higher softening temperatures than polystyrene copolymers (Price et al., 1953).

Catalysis and Synthesis

- Catalytic Hydroboration : The hydroboration of 6-methoxynaphthalene, a derivative of vinylnaphthalene, has shown high regio- and enantioselectivity. This process is significant in the synthesis of pharmaceuticals like Naproxen (Crudden et al., 2004).

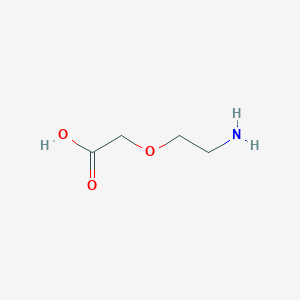

- Synthesis of Medicinal Compounds : Derivatives of 2-vinylnaphthalene have been used in the synthesis of β-adrenergic blockers and anti-inflammatory agents (Zhang Sheng-yong, 2005).

Advanced Applications in Chemistry

- Laser Flash Photolysis Studies : Copolymers of 2-vinylnaphthalene have been studied for their light absorption and energy transfer properties, useful in advanced materials science (Hayashi et al., 1977).

- Cationic Polymerization : The cationic polymerization of vinylnaphthalene derivatives has been explored, leading to polymers with controlled reactions and high glass transition temperatures (Shinke et al., 2013).

Environmental and Analytical Chemistry

- Environmental Benign Catalytic Routes : Hydroformylation of vinylnaphthalene derivatives offers environmentally friendly routes for synthesizing compounds like Naproxen (Rajurkar et al., 2007).

- Fluorescent Probes for Imaging : Naphthalene-based fluorescent probes, derived from vinylnaphthalene, have been used for mitochondrial pH imaging, demonstrating significant potential in biological imaging (Lin et al., 2018).

Safety and Hazards

Orientations Futures

While specific future directions for the study or application of 6-Vinylnaphthalen-2-ol are not available in the search results, it’s worth noting that the field of organic chemistry is continually advancing. New synthetic methods, applications, and theoretical understandings are being developed all the time .

Propriétés

IUPAC Name |

6-ethenylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWMPLMWUJTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630915 | |

| Record name | 6-Ethenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Vinylnaphthalen-2-ol | |

CAS RN |

136896-92-9 | |

| Record name | 6-Ethenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

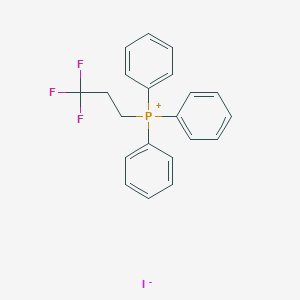

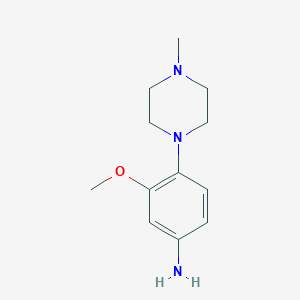

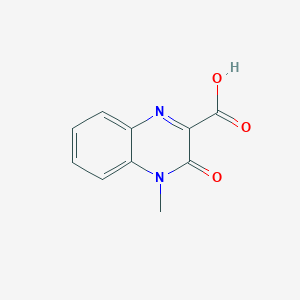

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

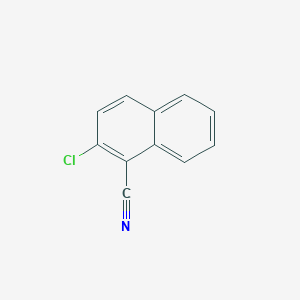

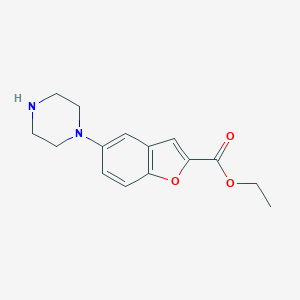

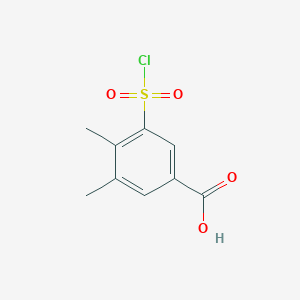

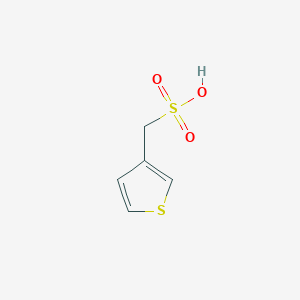

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)